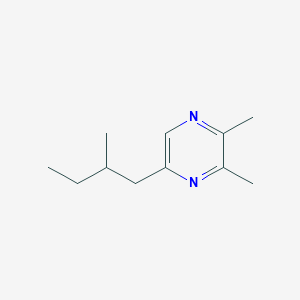

2,3-Dimethyl-5-(2-methylbutyl)pyrazine

Description

Contextualization within Alkylpyrazine Research

Alkylpyrazines are a significant class of compounds extensively studied for their sensory properties, contributing to the aromas of a wide array of roasted, toasted, and fermented foods. nih.gov Research in this area often focuses on their formation through Maillard reactions and their role in food chemistry. However, the study of alkylpyrazines extends into the realm of chemical communication in insects, where they can function as semiochemicals, including pheromones.

The investigation of 2,3-Dimethyl-5-(2-methylbutyl)pyrazine falls squarely within this latter context. Its identification as a component of an insect's glandular secretion places it among the diverse group of alkylpyrazines that mediate interactions between organisms. This area of research is critical for understanding insect behavior, social organization, and evolution. The study of such compounds often involves sophisticated analytical techniques to identify and quantify these volatile molecules from complex natural samples.

Significance in Chemoecology and Natural Product Chemistry

The primary significance of this compound in chemoecology and natural product chemistry stems from its identification in the poison gland secretion of the Madagascan ant species, Eutetramorium mocquerysi. nih.gov In a 2000 study by Tentschert et al., this compound was isolated and identified along with two other pyrazines from this ant. nih.gov This discovery is a key finding in the field of natural product chemistry, which seeks to isolate and characterize chemical compounds from natural sources.

In the context of chemoecology, the study of the chemical interactions of organisms, the presence of this compound in an ant's poison gland suggests a potential role in the insect's chemical communication or defense mechanisms. The poison gland in many ant species is the source of trail pheromones, which are used for recruitment during foraging and nest emigration.

A study of the poison gland secretion of Eutetramorium mocquerysi identified three pyrazine (B50134) compounds. nih.gov While 2,3-dimethyl-5-(2-methylpropyl)pyrazine was found to elicit trail-following behavior in this species, the precise function of this compound remains to be elucidated. The researchers noted that they were unable to determine if it plays a synergistic role in the ant's chemical signaling. nih.gov

**Pyrazine Compounds Identified in the Poison Gland of *Eutetramorium mocquerysi***

| Compound Name | Chemical Structure | Observed Biological Activity |

|---|---|---|

| 2,3-dimethyl-5-(2-methylpropyl)pyrazine | C10H16N2 | Elicited trail-following behavior |

| 2,3-dimethyl-5-(3-methylbutyl)pyrazine | C11H18N2 | Not determined |

| This compound | C11H18N2 | Not determined |

Data from Tentschert et al. (2000) nih.gov

The identification of this compound as a natural product from an insect source underscores the vast and often untapped chemical diversity of the natural world. Further research is needed to fully understand its biosynthesis, ecological function, and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-5-(2-methylbutyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-5-8(2)6-11-7-12-9(3)10(4)13-11/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQUDEDFDDMKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=CN=C(C(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335948 | |

| Record name | 2,3-dimethyl-5-(2-methylbutyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75492-01-2 | |

| Record name | 2,3-dimethyl-5-(2-methylbutyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYL-5-(2-METHYLBUTYL)PYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Distribution of 2,3 Dimethyl 5 2 Methylbutyl Pyrazine

Natural Presence in Biological Systems

The occurrence of 2,3-Dimethyl-5-(2-methylbutyl)pyrazine in the natural world is exemplified by its role as a semiochemical in insects, where it is involved in mediating behaviors such as trail-following and alarm responses.

Research into the chemical ecology of social insects has led to the identification of this compound in the glandular secretions of certain ant species. These compounds are integral to the complex communication systems that govern colony behavior.

In the ant species Eutetramorium mocquerysi, endemic to Madagascar, this compound has been identified as one of three pyrazine (B50134) compounds present in the poison gland secretion used for laying recruitment trails during foraging and nest emigration. However, studies have indicated that while present, it is not the primary component responsible for eliciting trail-following behavior in this species. The main active compound was identified as 2,3-dimethyl-5-(2-methylpropyl)pyrazine.

Table 1: Pyrazine Compounds Identified in the Poison Gland Secretion of Eutetramorium mocquerysi

| Compound | Biological Activity |

|---|---|

| 2,3-dimethyl-5-(2-methylpropyl)pyrazine | Elicited trail-following behavior |

| 2,3-dimethyl-5-(3-methylbutyl)pyrazine | Not specified |

While pyrazines are known to function as alarm pheromones in various ant species, the specific compound this compound has not been identified as an alarm pheromone in the little fire ant, Wasmannia auropunctata. Instead, research has shown that the alarm pheromones for this species are other structural isomers, namely 2,5-dimethyl-3-(2-methylbutyl)pyrazine (B1199230) and 3-methyl-2-(2-methylbutyl)pyrazine. These compounds are released from the mandibular glands and have been demonstrated to attract nestmates and elicit aggressive behavior.

Table 2: Alarm Pheromone Components in Wasmannia auropunctata

| Compound | Function |

|---|---|

| 2,5-dimethyl-3-(2-methylbutyl)pyrazine | Alarm Pheromone |

The biosynthesis of pyrazine compounds is a known aspect of microbial metabolism, contributing to the aroma and flavor profiles of various fermented foods and other matrices.

While various alkylpyrazines have been identified as metabolites of microorganisms, such as Bacillus subtilis, specific evidence for the production of this compound by microorganisms is not extensively documented in scientific literature. The focus of microbial pyrazine research has often been on smaller, more volatile compounds like 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540).

Methylglyoxal (B44143) is a reactive dicarbonyl compound that is a known precursor in the Maillard reaction, which can lead to the formation of pyrazines in thermally processed foods. While the role of microbial methylglyoxal in the formation of certain pyrazines, such as 2,3,5-trimethylpyrazine, has been investigated, a direct pathway involving microbial methylglyoxal for the specific formation of this compound has not been clearly elucidated.

Microbial Origin and Associated Matrices

Formation in Thermally Processed Matrices

The formation of this compound is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing. This reaction is responsible for the development of characteristic roasted, nutty, and savory flavors in a wide range of foods.

Detection in Food Products

While specific data on the concentration of this compound is not extensively documented across all food matrices, its presence and that of structurally similar alkylpyrazines have been noted in various thermally processed items. These compounds are key contributors to the desirable aroma and flavor profiles of these products.

Roasted Peanuts: The roasting of peanuts initiates the Maillard reaction, leading to the formation of numerous volatile compounds, including a variety of pyrazines. These compounds are responsible for the characteristic roasted and nutty flavor of peanuts. While many pyrazines have been identified in roasted peanuts, the concentration of specific pyrazines can vary depending on the peanut variety and roasting conditions.

Cocoa Beans: The roasting of cocoa beans is a critical step in chocolate production, where the precursors of chocolate flavor are developed through the Maillard reaction. This process generates a complex mixture of volatile compounds, with pyrazines being a significant class that contributes to the characteristic roasted and chocolatey aroma. The type and concentration of pyrazines formed are influenced by the origin of the cocoa beans and the roasting parameters.

Dried Shrimp: Thermal processing, such as drying, of seafood like shrimp also leads to the formation of flavor compounds through the Maillard reaction. Pyrazines are among the key volatile compounds that contribute to the savory and roasted aroma of dried shrimp. The specific pyrazine profile is dependent on the shrimp species and the drying method employed.

The following table summarizes the occurrence of various pyrazines, including those structurally related to this compound, in the specified food matrices.

| Food Product | Identified Pyrazines | Contribution to Flavor |

| Roasted Peanuts | Methylpyrazine, 2,5-Dimethylpyrazine, 2-Ethyl-5-methylpyrazine, 2-Ethyl-3,5-dimethylpyrazine, 2,3,5-Trimethylpyrazine | Roasted, nutty, earthy |

| Cocoa Beans | Methylpyrazine, 2,3-Dimethylpyrazine (B1216465), 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, Tetramethylpyrazine | Roasted, chocolatey, nutty |

| Dried Shrimp | 2,5-Dimethylpyrazine, 2-Ethyl-5-methylpyrazine, 2,3,5-Trimethylpyrazine, Tetramethylpyrazine | Savory, roasted, seafood-like |

Influence of Processing Conditions on Pyrazine Formation

The formation of this compound and other pyrazines is highly dependent on the conditions of thermal processing. Key factors that influence the rate and profile of pyrazine formation include temperature, time, pH, and the availability of precursors (amino acids and reducing sugars).

Temperature and Time: Higher roasting temperatures and longer processing times generally lead to an increased formation of pyrazines. However, excessive heat can lead to the degradation of these compounds and the formation of undesirable burnt flavors. The optimal temperature and time for maximizing the desired pyrazine profile vary depending on the food matrix. For instance, in cocoa roasting, temperatures typically range from 120°C to 160°C, with roasting times varying from 15 to 45 minutes.

Precursor Availability: The types and concentrations of amino acids and reducing sugars present in the raw food material are crucial for the formation of specific pyrazines. The amino acid leucine, for example, is a key precursor for the formation of pyrazines with a 2-methylbutyl side chain, such as this compound. Variations in the composition of these precursors in different varieties of peanuts or cocoa beans can lead to distinct flavor profiles upon roasting.

The table below illustrates the general effect of processing conditions on the formation of pyrazines in food.

| Processing Condition | Effect on Pyrazine Formation |

| Temperature | Increased temperature generally increases the rate of pyrazine formation up to an optimal point. |

| Time | Longer processing times typically lead to higher concentrations of pyrazines, but can also lead to degradation. |

| pH | The pH of the food matrix can influence the reaction pathways of the Maillard reaction, affecting the types of pyrazines formed. |

| Precursor Composition | The specific types of amino acids and reducing sugars present determine the specific pyrazine derivatives that are formed. |

Chemical Synthesis Methodologies for Alkylpyrazines

The chemical synthesis of alkylpyrazines, including this compound, is rooted in fundamental reactions that build the core heterocyclic structure, followed by modifications to achieve the desired substitution pattern.

Conventional Reaction Routes and Precursors

Traditional chemical synthesis provides robust and versatile methods for constructing the pyrazine ring. These methods typically involve the condensation of bifunctional precursors.

A foundational method for synthesizing the pyrazine core is the cyclocondensation reaction between a 1,2-diamine and a 1,2-diketone. jlu.edu.cn This reaction is a straightforward approach to forming the aromatic pyrazine ring system. For instance, the reaction of ethylene diamine with diacetyl (butane-2,3-dione) yields 2,3-dimethyl-5,6-dihydropyrazine, which can be subsequently oxidized to 2,3-dimethylpyrazine. sciencemadness.org It is generally accepted that in protic organic solvents, this condensation readily forms the aromatic pyrazine compound. jlu.edu.cn

To synthesize the target compound, this compound, this principle would be applied by reacting 1,2-diaminopropane (to provide the two methyl groups on adjacent carbons) with an appropriately substituted α-diketone, such as 1-hydroxy-4-methyl-2-hexanone, followed by oxidation, or through alternative condensation strategies.

The formation of various alkylpyrazines is highly dependent on the starting materials. Amino acids are key biological precursors that can also be utilized in chemical synthesis. Research has demonstrated that L-threonine is a crucial substrate for the synthesis of pyrazines like 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP) in microorganisms like Bacillus subtilis. nih.govnih.gov In this pathway, L-threonine is oxidized by the enzyme L-threonine-3-dehydrogenase (TDH) to L-2-amino-acetoacetate. nih.gov This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. nih.govnih.gov Two molecules of aminoacetone can then condense to form 2,5-DMP. nih.gov Similarly, L-serine has been identified as a direct precursor for the construction of the pyrazine ring in the biosynthesis of 3-isobutyl-2-methoxypyrazine in bell peppers. researchgate.net

The table below summarizes key precursors and the types of pyrazines they can form.

| Precursor | Intermediate | Resulting Pyrazine Type |

| L-Threonine | Aminoacetone | Dimethylpyrazines, Trimethylpyrazines nih.govnih.gov |

| L-Serine | Not specified | Alkyl-methoxypyrazines researchgate.net |

| 1,2-Diamine & 1,2-Diketone | Dihydropyrazine (B8608421) | Substituted Pyrazines jlu.edu.cnsciencemadness.org |

Chemo-Enzymatic Approaches for Pyrazine Synthesis

Chemo-enzymatic synthesis combines the efficiency and selectivity of biological catalysts with the practicality of chemical reactions, offering a greener and more controlled alternative to purely conventional methods. nih.gov

A significant chemo-enzymatic strategy for pyrazine synthesis involves the use of transaminases (ATAs). nih.govscispace.com These enzymes facilitate the key amination step of α-diketone precursors to generate α-amino ketones. manchester.ac.uk The α-amino ketones, formed in situ, then undergo spontaneous oxidative dimerization to yield symmetrically substituted pyrazines. nih.govscispace.com This biocatalytic approach has been successfully used to synthesize various substituted pyrazines. nih.gov The process relies on the transaminase to selectively transfer an amino group from a donor molecule to the α-diketone, a reaction that is often more efficient and selective than traditional chemical amination. scispace.com

The key steps in this process are outlined below.

| Step | Process | Reactants | Catalyst | Product |

| 1 | Amination | α-Diketone, Amine Donor | Transaminase (ATA) | α-Amino Ketone nih.govscispace.com |

| 2 | Dimerization & Oxidation | 2x α-Amino Ketone | Spontaneous | Substituted Pyrazine nih.gov |

This method demonstrates the advantage of using biocatalysis to overcome challenges in conventional synthesis, such as controlling regioselectivity and minimizing by-products. scispace.com

Biosynthesis Mechanisms

In nature, organisms synthesize a vast array of volatile compounds, including alkylpyrazines, which often serve as flavor components or signaling molecules. The biosynthesis of these compounds typically involves common metabolic precursors, primarily amino acids.

The biosynthesis of alkylpyrazines in microorganisms is well-documented in studies of Bacillus subtilis. This bacterium produces 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine using L-threonine as the primary substrate. nih.govnih.gov The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. nih.gov This intermediate subsequently undergoes spontaneous decarboxylation to yield aminoacetone. The final step is a non-enzymatic, pH-dependent condensation of two aminoacetone molecules to form 2,5-DMP. nih.gov

In plants, such as the bell pepper (Capsicum annuum), amino acids are also the foundational building blocks for pyrazines. It has been shown that L-serine is the direct precursor for the pyrazine ring in 3-isobutyl-2-methoxypyrazine, a compound responsible for the characteristic green aroma of the vegetable. researchgate.net

Based on these established pathways, the biosynthesis of this compound would likely involve the condensation of an α-amino ketone derived from an amino acid (such as threonine or alanine, providing the dimethylated portion) with another keto-acid or aldehyde derived from an amino acid like isoleucine (providing the 2-methylbutyl side chain).

Enzymatic Cascades in Microorganisms (e.g., Pseudomonas fluorescens SBW25)

Certain microorganisms, such as Pseudomonas fluorescens, possess sophisticated enzymatic machinery capable of synthesizing pyrazine compounds. While the direct synthesis of this compound by this specific enzymatic cascade has not been fully elucidated, the study of analogous pyrazine formation provides a foundational understanding of the potential mechanisms involved. A notable example is the biosynthesis of a pyrazine derivative in Pseudomonas fluorescens SBW25, which relies on a precise, multi-enzyme pathway. This process highlights the key roles of specific enzyme classes that are likely involved in the formation of a wide range of alkylpyrazines.

Amino Acid C-Acetyltransferase (PapD) Activity

In the biosynthesis of pyrazines by Pseudomonas fluorescens SBW25, an enzyme known as PapD, which functions as an amino acid C-acetyltransferase, plays a pivotal role. researchgate.net This enzyme catalyzes the transfer of an acetyl group to an amino acid precursor. This step is crucial as it initiates the formation of an α-aminoketone, a key intermediate in pyrazine ring assembly. This enzymatic action effectively prepares the amino acid substrate for subsequent condensation reactions.

Oxidase (PapF) Function

Following the activity of PapD and the spontaneous condensation of the resulting α-aminoketones into a dihydropyrazine intermediate, an oxidase enzyme, PapF, is essential for the final step of aromatization. researchgate.net PapF catalyzes the oxidation of the dihydropyrazine ring, leading to the formation of the stable, aromatic pyrazine structure. researchgate.net This oxidation is a critical finalization step that confers the characteristic aromatic properties to the molecule.

Microbial Fermentation Pathways (e.g., Bacillus subtilis)

Bacillus subtilis, a bacterium commonly found in fermented foods, is a well-known producer of various alkylpyrazines, including 2,3-dimethylpyrazine and other related compounds. researchgate.net The fermentation process provides a rich environment of precursor molecules and the necessary enzymatic activities for pyrazine synthesis. Strains of B. subtilis have been shown to produce a range of pyrazines, with the specific profile of compounds often depending on the bacterial strain and the available substrates in the fermentation medium. researchgate.net The formation of these pyrazines is a hallmark of many traditional fermentation processes, contributing significantly to the final flavor profile of the food product.

Precursor Involvement in Biological Systems

The synthesis of this compound, whether through microbial fermentation or chemical reactions during food processing, is fundamentally dependent on the availability of specific precursor molecules. These precursors provide the necessary carbon and nitrogen backbones for the assembly of the pyrazine ring and its characteristic alkyl substituents.

Amino Acid Contributions (e.g., lysine, arginine, isoleucine, threonine)

Amino acids are primary precursors for the formation of pyrazines. The amino acid isoleucine is the logical source of the 2-methylbutyl side chain found in this compound. Through processes such as the Strecker degradation, isoleucine can be converted to 2-methylbutanal, a key aldehyde that can then participate in condensation reactions to form the pyrazine ring with its distinctive side chain. researchgate.net

Other amino acids also play crucial roles. Threonine is a well-established precursor for the dimethyl-substituted pyrazine core. nih.gov Lysine and arginine can also contribute to pyrazine formation, providing the necessary nitrogen atoms for the heterocyclic ring. nih.govresearchwithrutgers.com The specific combination of available amino acids in a system will heavily influence the types and concentrations of pyrazines that are formed.

Sugar and α-Dicarbonyl Group Participation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major pathway for the formation of pyrazines in thermally processed foods. researchgate.netmdpi.com During this complex series of reactions, sugars degrade to form reactive α-dicarbonyl compounds, such as glyoxal and methylglyoxal. mdpi.com These dicarbonyls then react with the amino groups of amino acids. The subsequent Strecker degradation of the amino acids yields aldehydes and α-aminoketones, which are the fundamental building blocks that condense to form the pyrazine ring. researchgate.netmdpi.com The interaction between sugar-derived dicarbonyls and various amino acids is a key determinant of the diverse array of pyrazines found in cooked and roasted foods.

Analytical Techniques for the Characterization and Quantification of 2,3 Dimethyl 5 2 Methylbutyl Pyrazine

The accurate identification and quantification of 2,3-Dimethyl-5-(2-methylbutyl)pyrazine, an alkylpyrazine, rely on sophisticated analytical techniques. Given its volatile nature and the presence of structurally similar isomers, chromatographic methods are essential for its separation and analysis in various matrices.

Chromatographic Separation Methods

Chromatography is the cornerstone for analyzing alkylpyrazines. The choice between gas and liquid chromatography typically depends on the volatility of the compound and the complexity of the sample matrix.

Gas chromatography is the most widely used analytical technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines. nih.govtut.ac.jp The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

GC coupled with mass spectrometry (GC-MS) is a powerful tool for both the identification and quantification of this compound. nih.gov After separation on the GC column, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint for identification.

A significant challenge in the analysis of alkylpyrazines is that many positional isomers produce very similar mass spectra, making unambiguous identification by spectral data alone practically unfeasible. nih.govresearchgate.net For instance, isomers such as 2,5-Dimethyl-3-(2-methylbutyl)pyrazine (B1199230) and this compound would be difficult to distinguish solely by their mass spectra. To overcome this, identification relies on comparing the analyte's mass spectrum and its gas chromatographic retention index (RI) with those of an authentic standard or with values from established databases. nih.govresearchgate.net Retention indices are calculated relative to the retention times of a series of n-alkanes, providing a more reliable identification parameter than retention time alone.

For sample preparation, especially from complex food matrices, headspace solid-phase microextraction (HS-SPME) is a common technique used to extract and concentrate volatile pyrazines before GC-MS analysis. acs.orgvscht.cz

Table 1: Example GC-MS Conditions for Alkylpyrazine Analysis

| Parameter | Condition 1 | Condition 2 |

| GC System | Agilent Technologies GC | Not Specified |

| Column | HP-INNOWax (30 m x 250 µm x 0.25 µm) | DB-WAX (60 m x 250 µm x 0.25 µm) |

| Injector Temp. | 250 °C | 230 °C |

| Carrier Gas | Helium | Helium |

| Oven Program | 60°C (2 min), then 20°C/min to 240°C (2 min) | 40°C (3 min), then 5°C/min to 120°C, then 7°C/min to 230°C (10 min) |

| MS System | ALMSCO BenchTOF-dx | Not Specified |

| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 200 °C | 230 °C |

| Mass Range | 45 - 400 amu | 20 - 500 amu |

| Reference | scribd.com | mdpi.com |

While GC-MS identifies and quantifies compounds, Gas Chromatography-Olfactometry (GC-O) is employed to determine which of these compounds are aroma-active. In a GC-O system, the column effluent is split between a mass spectrometer (or another detector) and a sniffing port, where a trained panelist can assess the odor of the eluting compounds. mdpi.com

Although GC is more common for volatile pyrazines, liquid chromatography (LC) offers an alternative, particularly for less volatile derivatives or when analyzing liquid samples directly without extensive sample preparation. tut.ac.jpnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically <2 µm) compared to traditional HPLC, resulting in higher resolution, greater sensitivity, and significantly faster analysis times. sielc.comsielc.com For the separation of pyrazines, reversed-phase (RP) UHPLC is commonly used. nih.gov

The separation is achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). tut.ac.jpnih.gov The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Coupling UHPLC with tandem mass spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method for the quantification of pyrazines, including this compound. nih.gov This technique is particularly well-suited for analyzing pyrazines in liquid samples, such as beverages, as it can often be performed with direct injection after minimal sample preparation. mdpi.comnih.gov

In this setup, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, to form a precursor ion. This ion is selected in the first quadrupole, fragmented via collision-induced dissociation, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. nih.gov High-Resolution Orbitrap Mass Spectrometry (HR-OMS) can also be coupled with LC to provide high mass accuracy for confident identification of unknown compounds.

For quantitative analysis, a stable-isotope-dilution-analysis (SIDA) approach coupled with UHPLC-MS/MS can be employed to achieve high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov

Table 2: Example UPLC-MS/MS Parameters for Quantitative Analysis of Selected Pyrazines

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 2,3-Dimethylpyrazine (B1216465) | 109.1 | 82.1 | 25 | 20 |

| 2,6-Dimethylpyrazine | 109.1 | 82.1 | 25 | 20 |

| 2,3,5-Trimethylpyrazine (B81540) | 123.1 | 82.1 | 30 | 25 |

| 2-Ethyl-3,5-dimethylpyrazine | 137.1 | 122.0 | 30 | 15 |

| 2,3,5,6-Tetramethylpyrazine | 137.1 | 96.1 | 30 | 30 |

| 2,3-Diethyl-5-methylpyrazine | 151.1 | 136.0 | 30 | 15 |

| 2-Isobutyl-3-methylpyrazine | 151.1 | 108.1 | 25 | 20 |

| Data adapted from a study on pyrazines in Baijiu. nih.gov |

Advanced Separation Column Chemistries (e.g., SHARC columns, C18-bonded silica)

The separation of this compound from complex matrices is a crucial step that dictates the accuracy of its subsequent identification and quantification. Modern chromatography utilizes columns with diverse chemical properties to achieve high-resolution separations.

SHARC Columns: Specific Hydrogen-bond Adsorption Resolution Chromatography (SHARC) represents an innovative approach, utilizing a stationary phase that separates analytes based on their hydrogen-bonding capabilities. sielc.comhplc.eu The SHARC 1 column, for instance, operates with a mobile phase blend of acetonitrile (a weak solvent in this system) and methanol (a strong solvent), eschewing aqueous solutions. sielc.comhplc.eu The separation mechanism relies on the interaction between the analyte and the stationary phase via hydrogen bonds. hplc.eu For a compound like this compound, the nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, allowing for a unique selectivity profile compared to traditional reversed-phase columns. hplc.eu By modulating the ratio of acetonitrile to methanol, chromatographers can fine-tune the retention and achieve separation from other matrix components. sielc.comhplc.eu

C18-bonded silica (B1680970): C18 columns are the most widely used stationary phases in reversed-phase high-performance liquid chromatography (RP-HPLC). chromatographyonline.com The separation mechanism is based on hydrophobic interactions between the long C18 (octadecyl) alkyl chains bonded to the silica support and the non-polar regions of the analyte. chromatographyonline.comthermofisher.com this compound, with its alkyl substituents, possesses significant non-polar character, making it well-suited for retention and separation on a C18 column. thermofisher.com The high surface coverage and extensive end-capping of modern C18 particles minimize undesirable interactions with residual silanols on the silica surface, resulting in improved peak shape and resolution. biovanix.com Furthermore, columns packed with superficially porous particles, which have a solid core and a porous outer layer, can offer high-efficiency separations at lower backpressures compared to traditional fully porous particles. thermofisher.com

| Column Type | Primary Separation Mechanism | Mobile Phase Example | Application to this compound |

| SHARC 1 | Hydrogen Bonding sielc.comhplc.eu | Acetonitrile/Methanol gradient sielc.com | Utilizes nitrogen atoms as hydrogen bond acceptors for unique selectivity. hplc.eu |

| C18-bonded silica | Hydrophobic (Reversed-Phase) Interactions chromatographyonline.com | Acetonitrile/Water or Methanol/Water gradient | Separates based on the non-polar character of the alkyl groups. thermofisher.com |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is an indispensable tool for the analysis of this compound.

For structural elucidation, MS provides two key pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern. The molecular formula of this compound is C₁₁H₁₈N₂, corresponding to a monoisotopic mass of approximately 178.147 Da. uni.lu In mass spectrometry, this compound can be observed as various adducts, such as [M+H]⁺ or [M+Na]⁺, which aids in the confirmation of its molecular weight. uni.lu Electron ionization (EI) is a common technique used in GC-MS that produces a reproducible fragmentation pattern, often referred to as a "mass spectrum." This spectrum serves as a chemical fingerprint. While many positional isomers of alkylpyrazines can produce very similar mass spectra, these patterns are crucial for tentative identification through spectral library matching. researchgate.net

For quantification, techniques like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) offer high sensitivity and selectivity. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, analysts can filter out chemical noise from the matrix and selectively detect the target analyte. In a typical UPLC-MS/MS method, specific precursor-to-product ion transitions are monitored. For instance, a study on 16 different pyrazines demonstrated that for each compound, a primary transition was used for quantification while a secondary transition was used for confirmation, ensuring reliable and accurate measurement even at low concentrations. nih.gov

| Mass Spectrometry Data | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂ | uni.lu |

| Monoisotopic Mass | 178.147 Da | uni.lu |

| Predicted [M+H]⁺ m/z | 179.15428 | uni.lu |

| Predicted [M+Na]⁺ m/z | 201.13622 | uni.lu |

Isotopic Labeling and Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification of analytes in complex matrices. nih.govacs.org This method involves adding a known amount of a stable isotope-labeled version of the target analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample as an internal standard before any extraction or cleanup steps. acs.org

The key advantage of SIDA is that the isotopically labeled standard behaves almost identically to the native analyte during sample preparation and chromatographic analysis. acs.org Any loss of analyte during extraction, derivatization, or injection will affect both the native compound and the labeled standard equally. researchgate.net The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. acs.org This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and precise results. researchgate.net

The synthesis of labeled standards is a prerequisite for SIDA. For example, deuterated versions of similar compounds like 2-methoxy-3-isobutylpyrazine have been successfully synthesized, demonstrating the chemical feasibility of producing the necessary reagents for the analysis of this compound. researchgate.net A SIDA-GC-MS method developed for twelve alkylpyrazines in coffee showed excellent accuracy, with recoveries ranging from 78% to 127%, highlighting the robustness of this technique. nih.govacs.org

Sample Preparation and Extraction Techniques

The choice of sample preparation and extraction technique is paramount to successfully isolate this compound from its matrix, concentrate it, and remove interfering substances prior to instrumental analysis.

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile extraction technique, particularly well-suited for volatile and semi-volatile compounds like alkylpyrazines. The method utilizes a fused-silica fiber coated with a sorbent material. For pyrazine analysis, a common fiber coating is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). The fiber is exposed to the headspace above the sample, where volatile analytes adsorb onto the coating. After an optimized extraction time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. The efficiency of headspace SPME is influenced by parameters such as extraction temperature and time, which must be optimized to achieve maximum sensitivity.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the isolation of pyrazines from aqueous mixtures, solvents such as ethyl acetate (B1210297) can be employed. google.com The process involves mixing the sample with the extraction solvent, allowing the pyrazine to partition into the organic layer. After separation of the layers, the organic phase containing the analyte is collected. Often, multiple extractions are performed to ensure a high recovery of the target compound. google.com The collected organic extracts are then typically concentrated before analysis. google.com

Distillation and Column Chromatography for Isolation

For isolating pyrazines from complex reaction mixtures or natural products, distillation followed by column chromatography can be an effective purification strategy. Simple distillation can be used to separate volatile pyrazines from less volatile or non-volatile components in an aqueous reaction mixture. This initial step can significantly clean up the sample.

Following distillation or LLE, column chromatography is often employed for further purification. A column packed with silica gel can be used to separate pyrazines from more polar impurities. For instance, a mobile phase of hexane/ethyl acetate can effectively elute the desired pyrazines while retaining unwanted polar compounds. Alternatively, C18-bonded silica can be used in a column chromatography setup to trap pyrazines from an aqueous distillate; the trapped compounds can then be eluted with a solvent like ethanol. biovanix.com

Chemical Ecological Roles of 2,3 Dimethyl 5 2 Methylbutyl Pyrazine

Structure-Activity Relationship (SAR) Studies in Chemoreception (non-human)

The biological activity of semiochemicals like 2,3-Dimethyl-5-(2-methylbutyl)pyrazine is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect the biological response. In the realm of chemoreception, these studies are crucial for deciphering how olfactory systems recognize and discriminate between different odor molecules.

The pattern of alkyl substituents on the pyrazine (B50134) ring is a critical determinant of its biological activity. The size, shape, and position of these alkyl groups can dramatically alter the molecule's interaction with olfactory receptors, leading to different behavioral outcomes.

Research on various insect species has shown that even subtle changes to the alkyl side chains of pyrazines can lead to significant differences in their effectiveness as pheromones. For example, a study on the alarm pheromone of the fire ant, Solenopsis invicta, found that while 2-ethyl-3,6-dimethylpyrazine is a key component, its isomer, 2-ethyl-3,5-dimethylpyrazine, can elicit a similar alarm response. nih.gov This indicates that the insect's olfactory system can sometimes recognize closely related isomers, although often with varying degrees of sensitivity.

A systematic analysis of the olfactory responses of Drosophila larvae to a panel of 25 different pyrazines revealed that the type and position of alkyl groups strongly influenced the elicited behavioral and physiological responses. nih.govnih.gov This study found that different pyrazines activated distinct sets of olfactory receptors, and the strength of the behavioral response (attraction) varied significantly among the tested compounds. nih.gov This underscores the principle that the arrangement of methyl and ethyl groups, as well as more complex alkyl chains like the 2-methylbutyl group in this compound, is fundamental to its specific biological function.

The case of the pyrazines in Eutetramorium mocquerysi provides a compelling example. The active trail pheromone was identified as 2,3-dimethyl-5-(2-methylpropyl)pyrazine, which has an isobutyl side chain. nih.gov The target compound of this article, this compound, possesses a sec-butylmethyl (or 2-methylbutyl) side chain, while the third identified compound, 2,3-dimethyl-5-(3-methylbutyl)pyrazine, has an isopentyl side chain. The fact that only the isobutyl-substituted pyrazine was confirmed to be active in the trail-following bioassay suggests a high degree of specificity in the olfactory receptors of this ant species, where the branching and length of the alkyl chain are critical for eliciting the trail-following behavior.

**Table 2: Comparison of Alkyl Side Chains of Pyrazines in *Eutetramorium mocquerysi***

| Compound Name | Alkyl Substituent at C-5 | Observed Activity |

|---|---|---|

| 2,3-dimethyl-5-(2-methylpropyl)pyrazine | Isobutyl | Active trail pheromone |

| This compound | 2-Methylbutyl | Activity not determined |

| 2,3-dimethyl-5-(3-methylbutyl)pyrazine | Isopentyl | Activity not determined |

Q & A

Q. How can I optimize the synthesis of 2,3-dimethyl-5-(2-methylbutyl)pyrazine to improve yield and purity?

Methodological Answer: Synthesis of alkyl-substituted pyrazines often involves condensation reactions or functionalization of pre-existing pyrazine scaffolds. For example, alkylation of pyrazine derivatives using alkyl halides or Grignard reagents under inert conditions (e.g., dry THF, −78°C) can introduce branched alkyl groups like 2-methylbutyl . Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is recommended to isolate the target compound from byproducts . Reaction monitoring with techniques like TLC or HPLC-MS ensures intermediate purity.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the substitution pattern and alkyl chain integrity. For example, methyl and methylbutyl groups exhibit distinct splitting patterns in the 1H spectrum .

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) provides accurate molecular weight verification (C10H16N2; 164.25 g/mol) .

- Infrared (IR) Spectroscopy: Peaks near 2900 cm⁻¹ (C-H stretching) and 1550 cm⁻¹ (pyrazine ring vibrations) validate functional groups .

Advanced Research Questions

Q. How do molecular dynamics simulations enhance our understanding of this compound’s electronic properties?

Methodological Answer: Realistic 24-mode Hamiltonian models, as applied to pyrazine derivatives, can simulate vibronic coupling between electronic states (e.g., S1 and S2) and predict absorption spectra . Using multiconfiguration time-dependent Hartree (MCTDH) methods, researchers can model non-radiative transitions and electron density redistribution influenced by alkyl substituents. This approach explains how steric effects from the 2-methylbutyl group alter excited-state dynamics compared to simpler pyrazines .

Q. What strategies resolve contradictions in bioactivity data for alkylpyrazines, such as antimicrobial vs. growth-inhibitory effects?

Methodological Answer:

- Dose-Response Assays: Quantify Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC) to distinguish bacteriostatic vs. bactericidal effects. For example, 2,3-dimethyl-5-isobutylpyrazine showed MIC = 3 mg/mL against Candida albicans .

- Mechanistic Studies: Use radiolabeled DNA precursors (e.g., 3H-thymidine) to correlate growth inhibition with DNA synthesis suppression, as demonstrated for pyrazine derivatives in chick embryo models .

- Structural-Activity Relationships (SAR): Compare alkyl chain length/branching effects; longer chains (e.g., 2-methylbutyl) may enhance membrane permeability but reduce solubility .

Q. How does the alkyl substituent in this compound influence its role in coordination chemistry for material science applications?

Methodological Answer: Pyrazines with bulky alkyl groups can act as redox-active ligands in 2D coordination polymers. For instance, CrCl2(pyrazine)₂ exhibits high conductivity due to electron delocalization across the pyrazine scaffold . Introducing a 2-methylbutyl group may sterically hinder ligand-metal coordination but enhance stability in hydrophobic environments. X-ray crystallography and magnetic susceptibility measurements are critical to validate such effects .

Experimental Design & Data Contradictions

Q. How should researchers design experiments to investigate the environmental stability of this compound?

Methodological Answer:

- Degradation Studies: Expose the compound to UV light, humidity, and varying pH levels. Monitor degradation products via GC-MS or LC-MS .

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures and identify volatile byproducts .

- Ecotoxicity Assays: Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines to assess environmental risks .

Q. Why do pyrazine derivatives exhibit conflicting roles in food systems (e.g., inhibition vs. formation)?

Methodological Answer: Contradictions arise from matrix-specific interactions. For example, soybean paste inhibits pyrazine formation in canned oysters due to competitive Maillard reaction pathways . To resolve this:

- Model Systems: Replicate food matrices in vitro to isolate variables (e.g., pH, amino acid content).

- Kinetic Studies: Use time-resolved GC-MS to track pyrazine formation rates under controlled conditions .

Structural & Functional Insights

Q. What computational methods predict the vibrational modes of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate IR and Raman spectra. Compare computed vibrational frequencies (e.g., ring breathing modes near 600 cm⁻¹) with experimental data to validate the structure .

Safety & Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors (GHS hazard class: Skin/Eye Irritant) .

- Waste Disposal: Neutralize residues with activated carbon and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.